4-(3-Chlorobenzyl)-2-methylphenol
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Overview
Description
4-(3-Chlorobenzyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4-(3-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzyl group can enhance its binding affinity to certain molecular targets, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorobenzyl)phenol: Similar structure but lacks the methyl group at the ortho position.
2-Methyl-4-(3-chlorophenyl)phenol: Similar structure but with the chlorophenyl group instead of chlorobenzyl.
4-(3-Chlorobenzyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(3-Chlorobenzyl)-2-methylphenol is unique due to the combination of the chlorobenzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect its interaction with molecular targets and its overall stability.
Properties
CAS No. |
6279-20-5 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-7-12(5-6-14(10)16)8-11-3-2-4-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChI Key |
RIKNZPUIDLOLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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